N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea
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Description
“N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-ethoxyphenyl)urea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their wide range of biological activities . The compound incorporates two different pharmacophores in a single structure, which has led to the development of novel derivatives .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives typically starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar 1,3,4-thiadiazole derivatives include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Future Directions
The future directions for research on “N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-ethoxyphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, similar compounds have shown potential as antiviral agents , suggesting that they could be further developed for this purpose.
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c1-2-25-14-7-5-13(6-8-14)20-17(24)21-18-23-22-16(27-18)11-26-15-9-3-12(19)4-10-15/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZCBOSRVALYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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